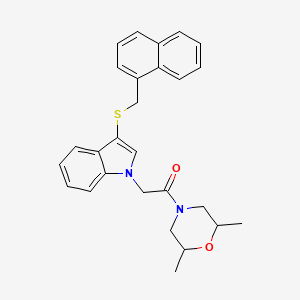
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2O2S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,6-dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone, identified by CAS number 921149-60-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available data from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O2S |
| Molecular Weight | 444.6 g/mol |
| Structure | Chemical Structure |
Research indicates that the compound may act as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 is crucial in regulating inflammatory responses by hydrolyzing cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including inflammation and immune response modulation . By inhibiting PDE4, the compound could potentially reduce inflammation and improve conditions like asthma and chronic obstructive pulmonary disease (COPD).
In vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, PDE4 inhibitors have shown IC50 values in the nanomolar range, indicating potent activity against inflammatory pathways .
In vivo Studies
In vivo studies have further validated the anti-inflammatory effects. For instance, PDE4 inhibitors were evaluated in models of asthma, where they significantly reduced airway hyperreactivity and eosinophil activity in murine models . These findings suggest that the compound may have therapeutic potential in treating respiratory diseases.
Study on Indole Derivatives
A related study focused on indole derivatives, including compounds similar to our target molecule. The research highlighted the synthesis of several indole derivatives and their evaluation as COX-2 inhibitors. Among these derivatives, some exhibited strong anti-inflammatory and analgesic activities comparable to established drugs like indomethacin . This suggests that the structural features of this compound may confer similar therapeutic benefits.
Synthesis and Evaluation
The synthesis of related compounds often involves reactions between morpholine derivatives and naphthalene-based substrates. For example, one method involved reacting 2-methyl-naphthoquinone with morpholine derivatives to yield new bioactive compounds . Such synthetic pathways are pivotal for exploring the biological activities of related compounds.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-19-14-29(15-20(2)31-19)27(30)17-28-16-26(24-12-5-6-13-25(24)28)32-18-22-10-7-9-21-8-3-4-11-23(21)22/h3-13,16,19-20H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBIXZOMRJGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














